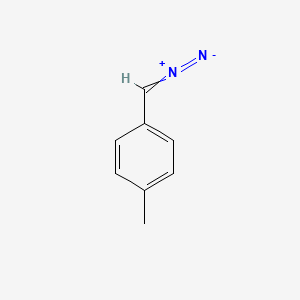

1-(Diazomethyl)-4-methylbenzene

Description

Historical Development of Diazo Compound Research

The field of diazo compound chemistry traces its origins to 1858, when Peter Griess first produced these compounds through a novel chemical reaction. wikipedia.org His work laid the foundation for the study of this unique class of organic molecules characterized by a diazo group (C=N₂). wikipedia.orgacs.org Initially, the structural nature of these compounds was a subject of debate. Griess himself initially proposed a structure where two nitrogen atoms replaced two hydrogen atoms on the benzene (B151609) ring. nih.gov The understanding of their electronic structure has since evolved to recognize them as 1,3-dipoles with delocalized π electron density over the α-carbon and two nitrogen atoms. wikipedia.org

A significant milestone in the early research was the discovery of diazomethane (B1218177) (CH₂N₂) by von Pechmann in 1894. nih.gov This simple yet highly reactive yellow gas became a common reagent in synthetic organic chemistry. nih.gov However, the high toxicity and explosive nature of diazomethane and similar simple diazoalkanes limited their broader application, particularly in biological contexts. nih.gov

The early 20th century saw further exploration of the reactivity of diazo compounds. For instance, the 1,3-dipolar cycloaddition reaction of ethyl diazoacetate with an α,β-unsaturated carboxylic ester to form a pyrazole (B372694) was observed by Buchner soon after its synthesis by Curtius. nih.gov The development of the azo dye industry was also a direct consequence of Griess's discovery of the diazotization reaction, which is central to the synthesis of these commercially important colorants. nih.govwikipedia.org

A pivotal advancement in making diazo compounds more accessible and safer to handle has been the development of methods to synthesize "stabilized" diazo compounds. nih.gov This stability is achieved by introducing electron-withdrawing groups that delocalize the electron density on the α-carbon, thereby reducing the basicity and explosive tendencies of the molecule. nih.gov This has opened up new avenues for their application in various fields, including chemical biology. nih.govresearchgate.net

Significance of Aryldiazomethanes as Versatile Intermediates in Organic Synthesis

Aryldiazomethanes are a class of diazo compounds that have emerged as highly versatile and powerful reagents in organic synthesis. nih.govresearchgate.net Their utility stems from their ability to serve as precursors to a variety of reactive intermediates, most notably carbenes and carbenoids, which are generated through thermolysis or photolysis. wikipedia.orgacs.org This reactivity allows for a wide range of chemical transformations.

One of the most prominent applications of aryldiazomethanes is in cycloaddition reactions . As 1,3-dipoles, they readily participate in [3+2] cycloadditions with various dipolarophiles to construct five-membered heterocyclic rings, such as pyrazoles. wikipedia.orgnih.gov This has been a cornerstone of their use in synthetic chemistry for over a century. nih.gov

Furthermore, the generation of carbenes from aryldiazomethanes enables a host of important insertion and cyclopropanation reactions . These carbenes can insert into C-H, O-H, and other X-H bonds, providing a direct method for C-C and C-heteroatom bond formation. researchgate.netacs.org The cyclopropanation of alkenes, for example, using aryldiazomethanes in the presence of a suitable metal catalyst, is a well-established and efficient method for synthesizing three-membered rings. wikipedia.org

Aryldiazomethanes also participate in nucleophilic addition reactions . A classic example is the Büchner-Curtius-Schlotterbeck reaction, where they react with aldehydes to form ketones. wikipedia.org More recent advancements have focused on their use in metal-catalyzed cross-coupling reactions and ring expansion reactions. nih.govresearchgate.net

The development of continuous flow synthesis techniques has significantly mitigated the risks associated with the handling of often unstable aryldiazomethanes. nih.govresearchgate.net These methods allow for the "on-demand" generation and immediate use of these reactive intermediates, preventing their accumulation and enhancing safety. researchgate.netresearchgate.net This has broadened their applicability, especially in larger-scale synthetic processes. researchgate.net

Overview of 1-(Diazomethyl)-4-methylbenzene within the Context of Aryldiazomethane Research

This compound, also commonly known as p-tolyldiazomethane, is a specific aryldiazomethane that serves as a representative example of this class of compounds. nih.govcymitquimica.com It is characterized by a diazomethyl group (–CHN₂) attached to a toluene (B28343) (methylbenzene) ring at the para position. This substitution pattern influences its reactivity and properties.

The synthesis of this compound can be achieved through various methods, a common one being the oxidation of the corresponding hydrazone. Another approach involves the diazotization of p-toluenesulfonyl hydrazine.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 23304-24-7 |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | p-tolyldiazomethane, p-(Diazomethyl)toluene |

Source: nih.govcymitquimica.com

Within the broader context of aryldiazomethane research, this compound is often used as a model substrate to explore new reactions and methodologies. Its reactivity is influenced by the electron-donating methyl group on the aromatic ring. This can be contrasted with aryldiazomethanes bearing electron-withdrawing groups, which tend to be more stable. For example, 1-(diazomethyl)-2-nitrobenzene is more stable due to the electron-withdrawing nitro group, which reduces the thermal sensitivity of the diazo moiety.

Structure

3D Structure

Properties

CAS No. |

23304-24-7 |

|---|---|

Molecular Formula |

C8H8N2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

1-(diazomethyl)-4-methylbenzene |

InChI |

InChI=1S/C8H8N2/c1-7-2-4-8(5-3-7)6-10-9/h2-6H,1H3 |

InChI Key |

USJSQVRETVNKSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Diazomethyl 4 Methylbenzene

Traditional Approaches for Aryldiazomethane Synthesis

Conventional methods for preparing aryldiazomethanes like 1-(diazomethyl)-4-methylbenzene have been well-established in organic synthesis for decades. These approaches typically involve the decomposition of sulfonylhydrazones or the direct oxidation of hydrazone precursors.

Bamford-Stevens Reaction and Tosylhydrazone Decomposition

The Bamford-Stevens reaction is a classical method for converting aldehydes and ketones into alkenes via the decomposition of their corresponding tosylhydrazones. nih.govnih.gov However, by carefully controlling the reaction conditions, the intermediate diazo compound can be isolated. thieme-connect.de For the synthesis of this compound, the process begins with the condensation of p-tolualdehyde with p-toluenesulfonylhydrazide to form p-tolualdehyde tosylhydrazone.

The subsequent treatment of this tosylhydrazone with a strong base leads to the formation of the diazo compound. wikipedia.orgmdpi.com The choice of solvent is critical; aprotic solvents favor the formation of a carbene intermediate, while protic solvents lead to a carbenium ion. nih.govnih.gov To generate and isolate the diazoalkane, the reaction is typically performed by treating the tosylhydrazone salt with a base. A common procedure involves the vacuum pyrolysis of the sodium salt of the tosylhydrazone. thieme-connect.de

Table 1: Illustrative Conditions for Bamford-Stevens Synthesis of this compound

| Parameter | Condition |

| Precursor | p-Tolualdehyde tosylhydrazone |

| Base | Sodium methoxide (B1231860) (NaOMe) |

| Method | Formation of the sodium salt followed by vacuum pyrolysis |

| Temperature | Pyrolysis at 160–220°C |

| Product Isolation | Collection in a cold trap (-50°C to -78°C) |

| Illustrative Yield | 75-85% |

| This table presents representative conditions based on analogous procedures for aryldiazomethanes. thieme-connect.de |

Oxidation of Hydrazone Precursors

A more direct route to this compound involves the oxidation of the corresponding hydrazone. This method avoids the use of sulfonyl groups and proceeds via the dehydrogenation of p-tolualdehyde hydrazone. The hydrazone is first synthesized by the reaction of p-tolualdehyde with hydrazine.

A variety of oxidizing agents can be employed for this transformation, with activated manganese(IV) oxide (MnO₂) being one of the most common and effective reagents. The reaction is typically carried out in an inert organic solvent, such as dichloromethane (B109758) or ether, where the insoluble manganese dioxide can be easily removed by filtration upon reaction completion. Other oxidants like mercuric oxide have also been used historically. thieme-connect.de

Table 2: Synthesis of this compound via Hydrazone Oxidation

| Parameter | Condition |

| Precursor | p-Tolualdehyde hydrazone |

| Oxidizing Agent | Activated Manganese(IV) Oxide (MnO₂) |

| Solvent | Dichloromethane (CH₂Cl₂) or Ether |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Work-up | Filtration to remove manganese oxides |

| Illustrative Yield | Moderate to High |

| This table summarizes a typical oxidation protocol. |

Advanced and Green Synthetic Methods for this compound

Recognizing the hazardous nature of diazo compounds, recent research has focused on developing safer and more environmentally benign synthetic methodologies. These include phase transfer catalysis, electrochemical methods, and continuous flow techniques, which offer milder conditions and in situ generation to minimize risks.

Phase Transfer Catalysis in Aryldiazomethane Preparation

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. crdeepjournal.orgnih.gov This method can be effectively applied to the synthesis of this compound from its tosylhydrazone precursor.

In this setup, the tosylhydrazone is dissolved in a water-immiscible organic solvent. A strong base, such as potassium hydroxide, is dissolved in an aqueous phase. The deprotonation of the tosylhydrazone occurs at the interface of the two liquids. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the tosylhydrazone anion from the aqueous or interface layer into the organic phase. nih.gov In the organic phase, the anion eliminates the p-toluenesulfinate group to form the desired this compound. This method allows the use of aqueous bases under mild conditions, improving safety and often leading to high yields. crdeepjournal.org

Table 3: Representative PTC Synthesis of this compound

| Parameter | Condition |

| Precursor | p-Tolualdehyde tosylhydrazone |

| Solvent System | Dichloromethane / 50% aq. KOH |

| Catalyst | Tetrabutylammonium bromide (TBAB) |

| Temperature | 0°C to Room Temperature |

| Benefit | Mild conditions, avoids strong anhydrous bases |

| Illustrative Yield | High |

| This table outlines a typical phase-transfer catalysis setup. crdeepjournal.orgnih.gov |

Electrochemical Synthesis and Mild Conditions

Electrochemical synthesis offers a green and efficient alternative to traditional chemical oxidants for the preparation of diazo compounds. crdeepjournal.org This method converts hydrazones into their corresponding diazo compounds under very mild conditions, avoiding the use of toxic and harsh reagents.

The synthesis of this compound can be achieved by the electrochemical oxidation of p-tolualdehyde hydrazone in an undivided cell. The process typically uses graphite (B72142) electrodes and a mediator, such as potassium iodide (KI). The iodide is oxidized at the anode to an iodonium (B1229267) species, which then acts as the chemical oxidant for the hydrazone. This approach is highly efficient in terms of electron usage and often provides the diazo product in high purity and yield without the need for complex purification steps. crdeepjournal.org

Table 4: Electrochemical Synthesis of Diazo Compounds from Hydrazones

| Parameter | Condition |

| Precursor | Hydrazone (e.g., p-Tolualdehyde hydrazone) |

| Electrochemical Cell | Undivided cell |

| Anode | Graphite |

| Cathode | Nickel |

| Mediator/Electrolyte | Potassium Iodide (KI), Ammonium Acetate (NH₄OAc) |

| Solvent | Acetonitrile (MeCN) |

| Efficiency | High (e.g., ~3 F/mol) |

| Yield | Up to 99% |

| Data based on a general procedure for electrochemical synthesis of stabilized diazo compounds. crdeepjournal.org |

Flow Chemistry Techniques for In Situ Generation and Use

Due to the explosive and toxic nature of diazo compounds, their generation in a continuous flow system for immediate use (in situ) represents a significant advancement in safety and scalability. flinders.edu.auresearchgate.netucd.ie Flow chemistry minimizes the amount of the hazardous compound present at any given time, drastically reducing risks. flinders.edu.au

For the synthesis of this compound, a solution of the p-tolualdehyde hydrazone precursor is pumped through a packed-bed reactor. The reactor contains a solid-supported oxidant, most commonly manganese(IV) oxide on a solid support. As the precursor solution flows through the reactor, it is oxidized to this compound. The resulting solution of the diazo compound can then be directly mixed with a stream containing a reaction partner in a subsequent reaction coil, ensuring it is consumed as it is produced. A patented industrial process for diazomethane (B1218177) generation uses a similar continuous-flow model with N-methyl-N-nitroso-p-toluenesulfonamide as a precursor, a methodology adaptable for p-tolyldiazomethane.

Table 5: Flow Chemistry Synthesis of this compound

| Parameter | Condition |

| Precursor | p-Tolualdehyde hydrazone |

| Reactor Type | Packed-bed reactor |

| Solid Reagent | Manganese(IV) Oxide (MnO₂) on silica/celite |

| Solvent | Dichloromethane or Acetonitrile |

| Temperature | Room Temperature |

| Key Advantage | Safe, on-demand generation and immediate consumption |

| Productivity | Scalable by adjusting flow rate and reactor size |

| This table describes a typical continuous flow setup for diazo compound generation. flinders.edu.au |

Electron-Withdrawing Group (EWG) Strategies for Precursor Stability and Reactivity

A cornerstone in the synthesis of this compound is the use of N-tosylhydrazones as stable, isolable precursors. The tosyl group (p-toluenesulfonyl group, Ts), a potent electron-withdrawing group, is key to this strategy. It significantly enhances the acidity of the N-H proton of the hydrazone, facilitating its removal under basic conditions, and serves as an excellent leaving group (as the p-toluenesulfinate anion) during the formation of the diazo compound. This approach is central to well-established named reactions such as the Bamford-Stevens and Shapiro reactions. wikipedia.orgwikipedia.orgwikipedia.org

The precursor, p-tolualdehyde N-tosylhydrazone, is readily synthesized via the condensation of p-tolualdehyde with p-toluenesulfonylhydrazide. wikipedia.org This precursor is a stable, crystalline solid that can be stored and handled with relative safety, a stark contrast to the potentially explosive nature of the final diazo product. orgsyn.org

The conversion of the N-tosylhydrazone precursor to this compound is typically achieved through base-mediated decomposition. The specific reaction conditions, particularly the choice of base and solvent, determine the reaction pathway and the fate of the resulting diazo compound.

Bamford-Stevens Reaction:

In the Bamford-Stevens reaction, treatment of an N-tosylhydrazone with a strong base, such as sodium methoxide, in a protic or aprotic solvent leads to the formation of a diazoalkane. wikipedia.orgunacademy.comalfa-chemistry.com In the context of synthesizing this compound, the reaction proceeds through the deprotonation of the tosylhydrazone, followed by the elimination of the tosyl group to form the diazo compound. wikiwand.com If the reaction is carried out in an aprotic solvent, the diazo compound can sometimes be isolated. wikiwand.comchemistnotes.com However, in protic solvents, the diazo compound can be protonated to form a diazonium ion, which can then lose nitrogen gas to generate a carbocation, leading to various subsequent products. wikiwand.comchemistnotes.com

A well-documented method for the preparation of aryldiazomethanes, including this compound, involves the vacuum pyrolysis of the sodium salt of the corresponding tosylhydrazone. orgsyn.org This method allows for the direct isolation of the diazo compound.

| Precursor | Product | Yield (%) | Method | Reference |

| p-MeC₆H₄CHNNHTs | p-MeC₆H₄CHN₂ | 52 | Vacuum pyrolysis of sodium salt | orgsyn.org |

Table 1: Yield of this compound via vacuum pyrolysis of its N-tosylhydrazone precursor.

Shapiro Reaction:

The Shapiro reaction is a related transformation that also utilizes N-tosylhydrazones as precursors. However, it employs two equivalents of a strong organolithium base, such as n-butyllithium. wikipedia.org This reaction typically leads to the formation of a vinyllithium (B1195746) species through the decomposition of the intermediate diazo compound. wikipedia.org While the Shapiro reaction is a powerful tool for the synthesis of alkenes, it is the initial formation of the diazoalkane intermediate that is relevant to the synthesis of this compound. The conditions of the Shapiro reaction are generally designed to promote the in-situ decomposition of the diazo compound.

The stability imparted by the tosyl group on the hydrazone precursor is a critical factor for the successful synthesis of this compound. This strategy allows for the safe handling and storage of a stable solid precursor, which can then be converted to the reactive diazo compound on demand. The choice between the Bamford-Stevens and Shapiro reaction conditions depends on whether the goal is to isolate the diazo compound or to generate it in situ for subsequent reactions. For the specific purpose of preparing and isolating this compound, the Bamford-Stevens reaction, particularly under vacuum pyrolysis conditions, has been shown to be an effective method. orgsyn.org

| Feature | Bamford-Stevens Reaction | Shapiro Reaction |

| Precursor | N-Tosylhydrazone | N-Tosylhydrazone |

| Base | Strong base (e.g., NaOMe, NaH) | 2 equiv. Organolithium base (e.g., n-BuLi) |

| Intermediate | Diazoalkane | Diazoalkane, Vinyllithium |

| Primary Product | Alkene (often more substituted) or isolable Diazoalkane | Alkene (often less substituted) |

| Key Advantage | Can be used to isolate diazo compounds under certain conditions. | Regioselective formation of alkenes. |

Table 2: Comparison of Bamford-Stevens and Shapiro Reactions for the conversion of N-Tosylhydrazone precursors.

Carbene and Metallocarbene Generation from 1 Diazomethyl 4 Methylbenzene

Thermal Decomposition Pathways

The thermal decomposition, or thermolysis, of 1-(diazomethyl)-4-methylbenzene provides a direct route to generating p-tolylcarbene. This process is driven by the liberation of highly stable dinitrogen (N₂) gas. u-tokyo.ac.jpbritannica.com The application of heat causes the cleavage of the carbon-nitrogen bond in the diazo group, resulting in the formation of the carbene intermediate. britannica.com

While effective, thermal methods often require significant energy input and can lack selectivity, as the high temperatures can promote undesired side reactions or rearrangements of the highly energetic carbene species. nih.gov The decomposition process involves an initial exothermic event corresponding to the loss of the N₂ molecule. nih.gov Studies on analogous diazo compounds show that this method is fundamental for producing carbenes, which can then undergo various intramolecular reactions, such as rearrangements, or intermolecular reactions, like additions to olefins. britannica.com The primary pathway is the direct extrusion of nitrogen gas to yield the corresponding carbene.

Photochemical Generation of Carbenes

Photolysis, the use of light to induce chemical reactions, offers an alternative method for generating carbenes from this compound at lower temperatures than thermal decomposition. britannica.com This approach allows for greater control and can be initiated by either broad-spectrum UV light or, more recently, by specific wavelengths of visible light. britannica.comnih.gov

In recent years, the use of visible light to initiate reactions of diazo compounds has become an area of intense research, offering milder and more selective reaction conditions. nih.govelsevierpure.com The photochemical decomposition of this compound can be achieved through direct absorption of a photon or via photocatalysis. nih.gov These methods provide access to carbene intermediates under operationally simple and practical conditions, often avoiding the high-energy intermediates and side products associated with UV photolysis or high-temperature thermolysis. nih.gov This approach represents an advancement in the sustainable generation of reactive intermediates for various synthetic applications. elsevierpure.com

The photochemical generation of a carbene from a diazo compound is an ultrafast process governed by the behavior of the molecule in its electronic excited states. nih.gov Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). nih.govresearchgate.net

Theoretical and experimental studies on model compounds like diazomethane (B1218177) show that the activation energy for the cleavage of the C-N bond is significantly lower in the S₁ state compared to the ground state. nih.gov This allows for the rapid disintegration of the excited diazo molecule, extruding N₂ and forming the carbene, a process that can occur on a picosecond timescale. researchgate.net The technique of laser flash photolysis is instrumental in studying these transient species, allowing for the direct observation of the short-lived excited states and the resulting carbene intermediates. opt-ron.comedinst.comru.ac.zanih.gov This method uses a short, intense laser pulse (the pump pulse) to create the excited species, whose subsequent transformations are monitored over time. opt-ron.comru.ac.za The dynamics of carbene formation are often studied by observing the decay of the diazo compound's transient absorption and the rise of new absorptions corresponding to the carbene or its subsequent reaction products. researchgate.net

Transition Metal-Catalyzed Decomposition and Metallocarbene Formation

The most versatile and widely used method for harnessing the reactivity of this compound involves its decomposition using transition metal catalysts, particularly complexes of rhodium and copper. u-tokyo.ac.jpnih.govrsc.org This process does not generate a free carbene; instead, it forms a metal-carbene complex, or metallocarbene. libretexts.org These intermediates are generally more stable and selective than free carbenes, enabling a vast range of controlled and often highly stereoselective transformations. acs.orgcanberra.edu.au

The generally accepted mechanism for metallocarbene formation begins with the coordination of the diazo compound to a vacant axial site on the transition metal catalyst, such as a dirhodium(II) complex. acs.orgacs.org This initial step involves the nucleophilic attack of the diazo carbon onto the electrophilic metal center, forming a metal-diazo adduct in a rapid equilibrium. acs.orgnih.gov

The subsequent step is the rate-limiting and irreversible extrusion of dinitrogen (N₂) from this adduct. acs.orgnih.gov This step involves significant C-N bond fission in the transition state, leading to the formation of the key metal-carbene intermediate. acs.orgnih.gov This mechanistic pathway has been supported by kinetic studies, including the measurement of large nitrogen kinetic isotope effects, which confirm that N₂ loss is the rate-determining step. nih.gov This general mechanism is applicable to a variety of catalysts, including those based on copper, rhodium, and ruthenium. acs.orgrsc.orgrsc.org

The reactivity, selectivity, and stability of the metallocarbene intermediate are profoundly influenced by the ligands surrounding the metal center. nih.govwhiterose.ac.uk In the field of dirhodium(II) catalysis, modifying the carboxylate or carboxamidate ligands has been a powerful strategy for tuning the catalyst's properties. nih.govcanberra.edu.au

Chiral ligands are used to create a defined, asymmetric environment around the reactive carbene center, which is essential for achieving high levels of enantioselectivity in reactions like cyclopropanation and C-H functionalization. canberra.edu.aunsf.gov The steric and electronic properties of the ligands dictate the trajectory of the incoming substrate, thereby controlling the stereochemical outcome. nih.gov For instance, bulky ligands can block certain reaction pathways, leading to enhanced site selectivity, even for challenging C-H functionalization reactions at primary carbon atoms. nih.gov The development of catalyst libraries with systematically varied ligands allows for the rapid optimization of reactions for specific substrates. whiterose.ac.uk Mixing different ligands on the same dirhodium core is another strategy to create unique catalysts with superior performance for specific transformations compared to their homoleptic parent catalysts. researchgate.net

| Catalyst Family | Typical Ligand Structure | Key Features and Applications | References |

|---|---|---|---|

| Dirhodium(II) Carboxylates | Bridging carboxylate ligands, e.g., from N-protected amino acids (PTTL) or cyclopropanecarboxylic acids (TPCP). | Highly effective for asymmetric cyclopropanation and C-H functionalization. Ligand sterics and electronics control chemo-, regio-, and enantioselectivity. | canberra.edu.aunih.govresearchgate.net |

| Dirhodium(II) Carboxamidates | Bridging carboxamidate ligands, often chiral pyrrolidone or oxazolidinone derivatives (MEPY). | Structurally rigid catalysts with open axial sites. Excellent for enantioselective intramolecular reactions. Can also catalyze Lewis acid-promoted reactions. | nih.gov |

| Copper(I)/Copper(II) Complexes | Often used with chiral bis(oxazoline) (Box) or other nitrogen-based ligands. | Cost-effective alternative to rhodium. Effective in a wide range of carbene transfer reactions, including X-H insertions and cyclopropanations. Ligands are crucial for asymmetric induction. | rsc.orgrsc.orgresearchgate.netnih.gov |

Mechanistic Investigations of Reactions Involving 1 Diazomethyl 4 Methylbenzene

Carbene Intermediates in Reaction Pathways

The decomposition of 1-(diazomethyl)-4-methylbenzene, typically initiated by heat or light, leads to the extrusion of a molecule of nitrogen gas (N₂) and the formation of a highly reactive intermediate known as p-tolylcarbene. Carbenes are neutral species containing a divalent carbon atom with a sextet of electrons in its valence shell. This electron deficiency makes them highly electrophilic and prone to a variety of rapid reactions.

The structure of a carbene can exist in two electronic states: a singlet state and a triplet state. In the singlet state, the two non-bonding electrons are spin-paired in a single orbital, while in the triplet state, they are unpaired in two different orbitals. youtube.com The reactivity of the carbene is highly dependent on its spin state. Singlet carbenes, often formed in the liquid phase, typically undergo concerted reactions where bonds are formed and broken simultaneously. In contrast, triplet carbenes behave like diradicals and tend to react in a stepwise manner. youtube.com

The p-tolylcarbene generated from this compound can undergo several characteristic reactions, including:

Cyclopropanation: Addition to alkenes to form cyclopropane (B1198618) derivatives. This is a crucial reaction for the synthesis of three-membered rings. libretexts.org

C-H Insertion: Insertion into carbon-hydrogen bonds, a reaction that can lead to the formation of new carbon-carbon bonds. libretexts.org

Rearrangements: Intramolecular reactions to form more stable products, such as the formation of styrenes.

The specific reaction pathway followed by p-tolylcarbene is influenced by factors such as the reaction conditions (e.g., temperature, solvent) and the presence of other reacting species.

Metallocarbene Intermediates and Their Reactivity

The reactivity of carbenes can be modulated and controlled through the use of transition metal catalysts. When this compound is decomposed in the presence of a transition metal complex, a metallocarbene intermediate is formed. These species are essentially carbenes coordinated to a metal center.

The formation of a metallocarbene significantly alters the reactivity of the carbene moiety. The metal can stabilize the carbene, making it less reactive and more selective. wikipedia.org This increased stability allows for a wider range of controlled transformations that are often not possible with free carbenes. Metals commonly used to form metallocarbenes include rhodium, copper, and palladium. wikipedia.org

The reactivity of p-tolylmetallocarbenes is diverse and includes:

Catalytic Cyclopropanation: Transition metal catalysts, particularly those of copper and rhodium, are highly effective in promoting the cyclopropanation of olefins with diazo compounds. These reactions often proceed with high levels of stereoselectivity.

X-H Insertion Reactions: Metallocarbenes can readily insert into a variety of X-H bonds, where X can be O, N, S, or Si. This provides a powerful method for forming new C-X bonds.

Ylide Formation: Reaction with heteroatom-containing compounds can lead to the formation of ylides, which are themselves versatile reactive intermediates.

The choice of metal and the ligands surrounding it can have a profound impact on the outcome of the reaction, allowing for fine-tuning of the reactivity and selectivity of the metallocarbene.

Ylide Formation Mechanisms from this compound

An ylide is a neutral molecule with a positive and negative formal charge on adjacent atoms. libretexts.orgmasterorganicchemistry.com In the context of this compound chemistry, ylides are typically formed through the reaction of the corresponding p-tolylcarbene or metallocarbene with a Lewis base containing a heteroatom with a lone pair of electrons, such as a phosphine, sulfide (B99878), or amine. libretexts.orgmasterorganicchemistry.comlibretexts.org

The mechanism of ylide formation involves the nucleophilic attack of the heteroatom on the electrophilic carbene carbon. masterorganicchemistry.com This results in the formation of a new covalent bond and the generation of the characteristic zwitterionic structure of the ylide.

For example, the reaction of p-tolylcarbene with triphenylphosphine (B44618) proceeds as follows:

The phosphorus atom of triphenylphosphine, with its lone pair of electrons, acts as a nucleophile.

It attacks the electron-deficient carbon atom of the p-tolylcarbene.

This leads to the formation of a phosphorus ylide, where the phosphorus atom bears a positive charge and the adjacent carbon atom carries a negative charge.

These ylides are valuable synthetic intermediates, most notably in the Wittig reaction, where they are used to convert aldehydes and ketones into alkenes. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The formation of ylides from this compound provides an important route to these versatile reagents.

Rearrangement Processes

Rearrangement reactions are a common feature of carbene chemistry, driven by the tendency of these electron-deficient species to stabilize themselves through the migration of adjacent groups. thermofisher.comwikipedia.org For carbenes derived from this compound, several rearrangement pathways are possible.

1,2-Hydrogen Migration Reactions

One of the most facile rearrangements that p-tolylcarbene can undergo is a 1,2-hydrogen migration. wikipedia.orgislandscholar.ca In this process, a hydrogen atom from the carbon atom adjacent to the carbene center shifts to the carbene carbon, leading to the formation of a more stable alkene. islandscholar.ca

The mechanism involves the movement of the hydrogen atom with its pair of bonding electrons to the vacant p-orbital of the singlet carbene. islandscholar.ca This concerted process is generally very rapid and often competes with intermolecular reactions of the carbene. Theoretical studies have shown that the energy barrier for 1,2-hydrogen migration in carbenes can be quite low. researchgate.netcapes.gov.brfigshare.com The product of the 1,2-hydrogen migration of p-tolylcarbene is p-methylstyrene.

Wolff Rearrangement Analogues from Aryldiazoketones

The Wolff rearrangement is a classic reaction of α-diazocarbonyl compounds that involves the conversion of a diazoketone into a ketene (B1206846). wikipedia.orgorganic-chemistry.orgchem-station.comlibretexts.org This reaction proceeds through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.org While this compound itself is not a diazoketone, its derivatives, specifically aryldiazoketones bearing a p-tolyl group, undergo analogous Wolff rearrangements.

In a typical Wolff rearrangement, an α-diazoketone is decomposed thermally, photochemically, or using a metal catalyst (often silver oxide). wikipedia.orgorganic-chemistry.org This generates a carbene intermediate which then rearranges, with the group adjacent to the carbonyl migrating to the carbene carbon, to form a ketene. wikipedia.orgchem-station.com The resulting ketene is a highly reactive species that can be trapped by various nucleophiles. For instance, in the presence of water, a carboxylic acid is formed, while in the presence of an alcohol, an ester is produced. chem-station.comlibretexts.org

Studies on diazo ketones derived from N-p-tolylsulfonyl-protected amino acids have shown that the Wolff rearrangement can be a significant reaction pathway, competing with other processes like N-H insertion. pku.edu.cnrsc.org The outcome of the reaction can be influenced by the substrate structure and the solvent used. pku.edu.cnrsc.org

Radical Pathways in this compound Chemistry

While many reactions of this compound are explained by the chemistry of carbenes and metallocarbenes, radical pathways can also play a role under certain conditions. nih.gov Free radicals are atoms or molecules that contain one or more unpaired electrons, making them highly reactive. nih.gov

Radical reactions can be initiated in several ways, including the homolytic cleavage of bonds by heat or light. In the context of diazo chemistry, the triplet state of a carbene, which is a diradical, can undergo radical-type reactions.

Furthermore, some reactions involving this compound in the presence of certain reagents can proceed through single-electron transfer (SET) mechanisms, generating radical ions as intermediates. These radical pathways can lead to products that are distinct from those formed via carbene or metallocarbene intermediates. For instance, radical cyclization reactions can be used to form complex ring systems. researchgate.net The study of these radical pathways is an active area of research, offering alternative and complementary synthetic strategies to the more traditional ionic and concerted reactions of diazo compounds.

Catalytic Transformations Mediated by 1 Diazomethyl 4 Methylbenzene Derived Carbenes/metallocarbenes

Organocatalysis and Metal-Free Approaches

While the vast majority of transformations involving 1-(diazomethyl)-4-methylbenzene utilize transition metal catalysts to generate and control the reactivity of the corresponding p-tolylcarbene, there is a growing interest in developing organocatalytic and metal-free approaches for carbene transfer reactions. These methods offer potential advantages in terms of sustainability, cost-effectiveness, and reduced metal contamination in the final products. However, it is important to note that dedicated research on the application of these strategies specifically to this compound is still an emerging field, and detailed studies are less common compared to those involving other diazo compounds, such as ethyl diazoacetate.

The primary challenge in metal-free carbene chemistry is controlling the high and often indiscriminate reactivity of the free carbene, which is typically generated under harsh conditions like high temperatures or UV irradiation. Organocatalysis seeks to address this by using small organic molecules to mediate the carbene transfer reaction under milder conditions, often with a high degree of stereocontrol.

Brønsted Acid Catalysis

Chiral Brønsted acids, particularly phosphoric acids (CPAs), have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.govnih.govrsc.org In the context of diazo chemistry, CPAs can protonate the diazo compound, forming a diazonium ion intermediate. This activation can facilitate nucleophilic attack by an alkene to form a C-C bond, followed by elimination of dinitrogen and cyclization to yield a cyclopropane (B1198618). While this has been demonstrated for other diazo compounds, specific applications with this compound are not extensively documented. The proposed catalytic cycle would likely involve the formation of a chiral ion pair between the protonated diazo species and the conjugate base of the chiral phosphoric acid, which would control the stereochemical outcome of the reaction.

Lewis Base Catalysis

Lewis basic organocatalysts, such as thioureas, can also play a role in activating substrates towards reaction with diazo compounds. Thiourea-based catalysts are known to activate electrophiles through hydrogen bonding. researchgate.net For instance, a bifunctional thiourea (B124793) catalyst could activate an α,β-unsaturated carbonyl compound, making it more susceptible to nucleophilic attack by this compound, potentially leading to cyclopropanation or other addition reactions.

Ylide Formation and Subsequent Rearrangements

A significant metal-free approach involves the formation of ylides from the reaction of a carbene with a Lewis base, such as a sulfide (B99878) or an amine. The p-tolylcarbene, generated from this compound, can react with a suitable sulfide to form a sulfur ylide. This ylide can then undergo a nih.govnih.gov-sigmatropic rearrangement, a powerful C-C bond-forming reaction. nih.govnih.gov While metal-free nih.govnih.gov-sigmatropic rearrangements of sulfur ylides are well-established, specific examples initiating from this compound are not prevalent in the literature. rsc.org The reaction sequence offers a pathway to complex molecular scaffolds under neutral conditions.

Photochemical and Thermal Approaches

Direct photolysis or thermolysis of this compound provides a straightforward, metal-free method to generate p-tolylcarbene. However, controlling the selectivity of the subsequent reactions of this highly reactive intermediate is a major challenge. The free carbene can participate in a variety of transformations, including:

Cyclopropanation: Addition to alkenes to form cyclopropanes.

C-H Insertion: Insertion into C-H bonds of alkanes or other substrates.

O-H and N-H Insertion: Insertion into the O-H or N-H bonds of alcohols, water, or amines.

The lack of a catalyst in these approaches often leads to a mixture of products and poor stereoselectivity. Recent advances in photoredox catalysis, however, are opening new avenues for controlled, metal-free carbene transfer reactions, though specific applications to this compound remain to be fully explored. nih.gov

Due to the limited specific research data available for organocatalytic and metal-free transformations of this compound, a detailed data table with research findings cannot be provided at this time. The development of such methodologies remains an active area of research, with the potential to provide more sustainable and versatile synthetic routes for the functionalization of organic molecules using p-tolylcarbene.

Synthetic Applications of 1 Diazomethyl 4 Methylbenzene in Organic Synthesis

Cyclopropanation Reactions

The reaction of carbenes or carbenoids with olefins to form cyclopropanes is a fundamental and powerful tool in organic synthesis. nih.govrochester.edu 1-(Diazomethyl)-4-methylbenzene, upon decomposition initiated by heat, light, or a transition metal catalyst, generates p-tolylcarbene, which readily adds to C=C double bonds. masterorganicchemistry.comlibretexts.org This process is a cornerstone for creating three-membered ring systems, which are prevalent motifs in bioactive molecules and versatile synthetic intermediates. nih.govrochester.edu

Stereoselective Cyclopropanation with Olefins

A key feature of carbene-mediated cyclopropanation is the potential for stereoselectivity. The stereochemistry of the starting olefin is often preserved in the cyclopropane (B1198618) product. masterorganicchemistry.com For instance, the reaction of a carbene with a cis-alkene predominantly yields a cis-disubstituted cyclopropane, while a trans-alkene affords the trans-product. This stereospecificity suggests a concerted or near-concerted transition state where the two new C-C bonds form simultaneously, preventing rotation around the original C=C bond axis. masterorganicchemistry.com

The development of advanced catalytic systems, including those based on rhodium, copper, and engineered enzymes, has enabled high levels of stereocontrol in these reactions. researchgate.netsci-hub.se While early methods using photolysis of diazomethane (B1218177) could be difficult to control, modern catalysis allows for highly selective transformations. masterorganicchemistry.comlibretexts.org Engineered hemoproteins, such as myoglobin (B1173299) variants, have emerged as particularly effective biocatalysts for the cyclopropanation of aryl-substituted olefins with high catalytic proficiency. nih.gov

Diastereoselectivity and Enantioselectivity Control

Controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial for the synthesis of complex chiral molecules. In the cyclopropanation of olefins with diazo compounds like this compound, this control is typically achieved through the use of chiral catalysts. sci-hub.se These catalysts can be transition metal complexes with chiral ligands or engineered enzymes. nih.govresearchgate.net

For example, engineered myoglobin (Mb) variants have demonstrated exceptional control over both diastereoselectivity and enantioselectivity in the cyclopropanation of styrene (B11656) derivatives. The variant Mb(H64V,V68A) catalyzes the reaction with ethyl diazoacetate to yield the corresponding cyclopropane with excellent E-diastereoselectivity (>99.9% d.e.) and (1S,2S)-enantioselectivity (>99.9% e.e.). nih.gov The mutations in the protein's active site create a chiral environment that directs the approach of the olefin to the heme-bound carbene intermediate, thus dictating the stereochemical outcome. nih.govnih.gov Similarly, chiral dirhodium and copper complexes have been used to achieve high levels of enantioselectivity in the cyclopropanation of various olefins. researchgate.netsci-hub.se

Table 1: Catalyst Control in Enantioselective Cyclopropanation of Styrene Derivatives

| Catalyst | Olefin Substrate | Diazo Reagent | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Mb(H64V,V68A) | Styrene | Ethyl Diazoacetate | >99.9% (E) | >99.9% (1S,2S) | nih.gov |

| Mb(H64V,V68A) | Styrene | Diazoacetonitrile | 99.9% (trans) | 99.9% (1S,2S) | rochester.edu |

| Mb(H64G,V68A) | Styrene | Dimethyl (diazomethyl)phosphonate | >99% | >99% (1S,2R) | nih.govutdallas.edu |

| Ru-porphyrin | Styrene | Diazoacetonitrile | 20–50% | 41–71% | rochester.edu |

| L7b/CuOTf | trans-β-methyl styrene | Diazoacetate | >99:1 (trans/cis) | 96% | sci-hub.se |

Carbene Source Specificity and Substrate Scope

The utility of a synthetic method is defined by its substrate scope. Cyclopropanation reactions involving carbenes generated from diazo compounds have been successfully applied to a wide range of olefins. nih.govresearchgate.net Catalytic systems, particularly those using engineered enzymes, have been optimized to accommodate various substituted styrenes and other vinylarenes. nih.govutdallas.edu

The myoglobin variant Mb(H64V,V68A) has proven effective for the cyclopropanation of para-, meta-, and ortho-substituted styrenes with ethyl diazoacetate, achieving good yields (69-92%) and excellent stereoselectivities. nih.gov The scope extends beyond simple styrenes to include other aryl-substituted olefins. nih.gov The nature of the diazo compound itself also plays a critical role. While this compound provides a p-tolylcarbene, other precursors like ethyl diazoacetate, diazoketones, and dimethyl (diazomethyl)phosphonate generate carbenes with different steric and electronic properties, expanding the range of accessible cyclopropane structures. nih.govutdallas.edu For instance, the use of dimethyl (diazomethyl)phosphonate allows for the synthesis of valuable cyclopropylphosphonates. nih.govutdallas.edu

Table 2: Substrate Scope of Mb(H64V,V68A)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

| Substrate (Styrene Derivative) | Yield | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| p-Methylstyrene | 77% | 99.6% | Not applicable | nih.gov |

| p-Methoxystyrene | 92% | >99.9% | 99.7% | nih.gov |

| p-Chlorostyrene | 75% | >99.9% | 99.8% | nih.gov |

| p-Bromostyrene | 69% | >99.9% | 99.8% | nih.gov |

| m-Methylstyrene | 81% | >99.9% | 99.9% | nih.gov |

| o-Methylstyrene | 71% | 98.6% | 99.9% | nih.gov |

Intermolecular C-H Insertion Reactions

The direct functionalization of otherwise inert C-H bonds is a primary goal in modern organic synthesis, offering a more atom-economical approach to building molecular complexity. rsc.org Carbenes generated from diazo compounds, including this compound, are capable of inserting into C-H bonds, effectively transforming a C-H bond into a new C-C bond. libretexts.orgnih.gov

Functionalization of C-H Bonds

Carbene C-H insertion is a powerful method for the direct functionalization of alkanes and other molecules containing sp³-hybridized C-H bonds. nih.gov The p-tolylcarbene generated from this compound can insert into benzylic C-H bonds, for example. nih.gov A significant challenge in C-H insertion chemistry is controlling the site-selectivity (e.g., primary vs. secondary vs. tertiary C-H bonds) and stereoselectivity. nih.govwayne.edu

The development of chiral rhodium and other transition metal catalysts has enabled highly site- and stereoselective C-H functionalization reactions. nih.gov For example, using a chiral dirhodium catalyst, ((aryl)(diazo)methyl)phosphonates, which are analogues of this compound, undergo highly enantioselective (84–99% ee) and site-selective benzylic C-H functionalization. The steric bulk of the carbene precursor and the catalyst work in concert to direct the insertion to the most accessible primary C-H bond over more hindered positions. nih.gov This strategy has been applied to the late-stage functionalization of complex molecules. nih.gov

Insertion into N-H, O-H, S-H, and Si-H Bonds

In addition to C-H bonds, carbenes readily react with heteroatom-hydrogen bonds (X-H bonds), including those of amines (N-H), alcohols (O-H), thiols (S-H), and silanes (Si-H). utdallas.eduresearchgate.net The mechanism typically involves the attack of the heteroatom's lone pair of electrons on the electrophilic carbene to form a ylide intermediate. This is followed by a rapid nih.govresearchgate.net-proton shift from the heteroatom to the adjacent carbon, resulting in the net insertion of the carbene into the X-H bond. nih.gov

This transformation is synthetically valuable for creating new C-N, C-O, C-S, and C-Si bonds. For instance, silver-catalyzed reactions of diazo compounds with aqueous ammonia (B1221849) (NH₃·H₂O) have been developed to produce primary amines via N-H insertion. nih.gov This method provides direct access to α-amino acid esters and other valuable primary amines from simple starting materials. nih.gov Cooperative catalysis, using a rhodium complex and a chiral guanidine, has achieved efficient enantioselective insertion of carbenes into the N-H bond of benzophenone (B1666685) imine, yielding α-amino esters in high yields and enantioselectivities. nih.gov

Table 3: Silver-Catalyzed N-H Insertion of Diazo Compounds into Aqueous Ammonia

| Diazo Compound | Product | Yield | Reference |

|---|---|---|---|

| Diphenyldiazomethane | Benzhydrylamine | 92% | nih.gov |

| Ethyl 2-diazo-2-phenylacetate | Ethyl 2-amino-2-phenylacetate | 85% | nih.gov |

| Methyl 2-diazo-2-(4-methoxyphenyl)acetate | Methyl 2-amino-2-(4-methoxyphenyl)acetate | 88% | nih.gov |

| tert-Butyl 2-diazo-2-(4-chlorophenyl)acetate | tert-Butyl 2-amino-2-(4-chlorophenyl)acetate | 81% | nih.gov |

| Ethyl 2-diazo-3-methylbutanoate | Ethyl 2-amino-3-methylbutanoate (Valine ethyl ester) | 75% | nih.gov |

Intramolecular C-H Insertion Reactions

The generation of carbenes from diazo compounds, such as this compound, facilitates intramolecular C-H insertion reactions, a powerful tool for the formation of cyclic structures. The reactive carbene intermediate can insert into a C-H bond within the same molecule, leading to the formation of a new carbon-carbon bond and subsequent ring closure. This methodology is particularly useful for synthesizing strained ring systems like cyclopropanes. libretexts.orglibretexts.orgmasterorganicchemistry.com

The reaction is often catalyzed by transition metals, most notably rhodium complexes. rsc.orgnih.govnih.gov These catalysts modulate the reactivity of the carbene, enhancing selectivity and providing control over the reaction outcome. For instance, rhodium(II) catalysts are frequently employed to promote the decomposition of diazo compounds and the subsequent C-H insertion. rsc.org The mechanism generally involves the formation of a metal-carbene intermediate, which then undergoes the insertion step. rsc.orgresearchgate.net

Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the mechanism and predict the outcomes of these reactions. nih.govresearchgate.net These studies help in elucidating the transition states and energy barriers involved in the C-H activation and insertion process. nih.gov

Table 1: Examples of Catalysts Used in C-H Insertion Reactions

| Catalyst | Description | Reference |

| Rhodium(II) complexes | Effective for promoting the decomposition of diazo compounds and subsequent C-H insertion. | rsc.org |

| Copper catalysts | Can also be used to facilitate carbene formation and insertion reactions. | masterorganicchemistry.com |

| Palladium catalysts | Investigated for their potential in mediating C-H functionalization. | researchgate.net |

Cycloaddition Reactions

This compound, as a 1,3-dipole, readily participates in cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. wikipedia.org

1,3-Dipolar Cycloadditions (e.g., Pyrazoline and Pyrazole (B372694) Formation)

The Huisgen 1,3-dipolar cycloaddition is a classic application of diazo compounds. wikipedia.orgorganic-chemistry.org When this compound reacts with an alkene, it forms a pyrazoline ring system. wikipedia.org This reaction is a concerted [3+2] cycloaddition, where the three atoms of the diazo group react with the two atoms of the alkene's double bond. researchgate.netwikipedia.org The reaction is often stereospecific, preserving the stereochemistry of the alkene in the resulting pyrazoline. wikipedia.org

The initially formed 1-pyrazolines can be unstable and may isomerize to the more stable 2-pyrazolines, especially if there are conjugating groups present. wikipedia.org Subsequent oxidation of the pyrazoline can lead to the formation of the aromatic pyrazole ring. wikipedia.org

The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the reactants. organic-chemistry.org Electron-withdrawing groups on the alkene generally accelerate the reaction. organic-chemistry.org

Table 2: Formation of Pyrazolines and Pyrazoles

| Reactants | Product Type | Key Features | Reference |

| This compound + Alkene | Pyrazoline | Stereospecific syn-addition. | wikipedia.org |

| Pyrazoline + Oxidizing Agent | Pyrazole | Aromatization of the heterocyclic ring. | wikipedia.org |

Other Cyclization Pathways

Besides the direct [3+2] cycloaddition, the carbene generated from this compound can undergo other cyclization pathways. One significant application is in cyclopropanation reactions. libretexts.orglibretexts.orgwikipedia.org In this process, the carbene adds across an alkene double bond to form a cyclopropane ring. libretexts.orglibretexts.org This reaction can be initiated photochemically, thermally, or through metal catalysis. masterorganicchemistry.comwikipedia.org Metal-catalyzed cyclopropanations, often employing copper or rhodium catalysts, are generally more controlled and provide higher yields. masterorganicchemistry.comnsf.gov

The Simmons-Smith reaction provides an alternative method for cyclopropanation, using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple, thus avoiding the direct use of hazardous diazo compounds. masterorganicchemistry.com

Cross-Coupling and C-C Bond Forming Reactions

This compound is a valuable reagent in various cross-coupling and carbon-carbon bond-forming reactions, often mediated by transition metal catalysts. nih.govorganic-chemistry.orgvanderbilt.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in organic synthesis for creating C-C bonds. nih.govyoutube.comyoutube.comnih.gov While typically employing organoboron compounds and organohalides, modifications involving diazo compounds as carbene precursors offer alternative disconnection strategies. nih.govnih.gov

Gold(I) complexes have also emerged as effective catalysts for the cross-coupling of diazo compounds, enabling the synthesis of tetrasubstituted alkenes. jscz.org.cn This strategy relies on the electronic differences between two diazo substrates to control the selectivity of the coupling reaction. jscz.org.cn

Furthermore, copper-catalyzed conjugate addition reactions represent another avenue for C-C bond formation. organic-chemistry.org Although typically involving organocopper reagents, the in-situ generation of reactive intermediates from precursors like diazo compounds in the presence of a copper catalyst can be a viable approach.

Table 3: Metal Catalysts in Cross-Coupling and C-C Bond Formation

| Metal Catalyst | Reaction Type | Reference |

| Palladium | Cross-coupling reactions (e.g., Suzuki-Miyaura) | nih.govyoutube.comnih.gov |

| Gold(I) | Cross-coupling of diazo compounds | jscz.org.cn |

| Copper | Conjugate addition reactions | organic-chemistry.orgnih.gov |

| Rhodium | Carbene-transfer reactions | nih.govnih.govresearchgate.net |

Applications in Polymer Synthesis

C1 Polymerization of Aryl Diazomethanes

Aryl diazomethanes, including derivatives like this compound, serve as monomers in a unique type of polymerization known as C1 polymerization. nih.govfigshare.comacs.orgunist.ac.kr In this process, the polymer chain grows one carbon atom at a time, with the diazo carbon incorporating into the polymer backbone. nih.govfigshare.comacs.org This method leads to the formation of highly substituted polymers where an aryl group is attached to every carbon atom of the main chain. nih.govfigshare.comacs.org

The polymerization is typically initiated by a catalyst, with boron trifluoride etherate (BF₃·OEt₂) being a commonly used example. nih.govfigshare.com This catalytic system has been shown to facilitate controlled polymerization of certain aryl diazomethanes, allowing for the synthesis of block copolymers and control over the polymer's molecular weight and polydispersity. nih.govfigshare.comacs.org The resulting polymers, such as poly(4-methylbenzylidene), possess a unique structure with a high density of aromatic substituents, which can impart interesting physical and chemical properties. orientjchem.org

Research in this area has also explored the use of fluorinated aryl diazomethanes, which can produce polymers with enhanced hydrophobicity and thermal stability. nih.govfigshare.comacs.orgunist.ac.kr

Table 4: C1 Polymerization of Aryl Diazomethanes

| Monomer Type | Catalyst | Polymer Structure | Key Features | Reference |

| Aryl diazomethanes | BF₃·OEt₂ | Highly substituted with aryl groups on every backbone carbon. | Controlled polymerization, access to block copolymers. | nih.govfigshare.comacs.org |

| Fluorinated aryl diazomethanes | BF₃·OEt₂ | Fluorinated aryl groups on every backbone carbon. | Enhanced hydrophobicity and thermal stability. | nih.govfigshare.comacs.orgunist.ac.kr |

Chain-Growth Polymerization

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain initiated by a reactive species. The potential roles of this compound in this type of polymerization are speculative and would depend on its ability to act as an initiator or a monomer, or to participate in chain transfer reactions.

The thermal or photochemical decomposition of this compound generates p-tolylcarbene, a highly reactive intermediate. In principle, this carbene could initiate the polymerization of certain vinyl monomers. The carbene could add across the double bond of a monomer to create a new radical or ionic species capable of propagating a polymer chain. However, the high and often indiscriminate reactivity of carbenes could lead to numerous side reactions, such as cyclopropanation of the monomer or C-H insertion into existing polymer chains, which would complicate the formation of linear, high-molecular-weight polymers. These competing reactions generally make simple carbenes like p-tolylcarbene less suitable as initiators for controlled chain-growth polymerization compared to more established initiator systems.

Alternatively, if a monomer were designed to specifically react with diazo compounds, this compound could potentially act as a monomer itself in a chain-growth process. This would require a monomer with a functional group that selectively reacts with the diazomethyl group to form a stable linkage and regenerate a reactive site for further monomer addition. Such a mechanism is not a common strategy in chain-growth polymerization.

Step-Growth Polymerization

Step-growth polymerization involves the reaction between bi- or multi-functional monomers to form dimers, trimers, and eventually long polymer chains. The participation of this compound in this type of polymerization would necessitate its reaction with common functional groups used in step-growth processes, such as carboxylic acids, alcohols, or amines.

Diazoalkanes are known to react with carboxylic acids to form esters. In the context of step-growth polymerization, this compound could potentially react with a dicarboxylic acid. If a di-diazo compound were used in conjunction with a dicarboxylic acid, a polyester (B1180765) could theoretically be formed. However, this reaction typically proceeds with the evolution of nitrogen gas and does not inherently generate a new reactive site for continued polymerization in the way that traditional condensation reactions do. The reaction of a mono-diazo compound like this compound would act as a chain-terminating agent rather than a monomer for chain extension.

The reaction of carbenes, generated from this compound, with diols or diamines could also be envisioned. Carbenes can insert into O-H and N-H bonds. The reaction of p-tolylcarbene with a diol would yield a mono-ether, and with a diamine, a mono-amine. Similar to the reaction with dicarboxylic acids, these reactions with monofunctional carbenes would lead to end-capping rather than polymer chain growth. For polymerization to occur, a di-carbene precursor would be required to react with the diol or diamine, a process that is not a conventional method for step-growth polymer synthesis due to the high reactivity and potential for side reactions of carbenes.

| Monomer Type | Potential Reaction with this compound | Potential Outcome | Challenges |

| Dicarboxylic Acid | Esterification | Polyester (with a di-diazo compound) | Lack of propagation with mono-diazo compound; side reactions. |

| Diol | O-H Insertion by p-tolylcarbene | Polyether (with a di-carbene) | High reactivity and lack of selectivity of carbenes. |

| Diamine | N-H Insertion by p-tolylcarbene | Polyamine (with a di-carbene) | High reactivity and lack of selectivity of carbenes. |

End-Group Functionalization and Post-Polymerization Modification

Perhaps the most plausible, though still not widely documented, application of this compound in polymer chemistry is for the functionalization of polymer chain ends or for the modification of polymer side chains.

End-Group Functionalization: Polymers prepared by methods that leave reactive functional groups at the chain ends, such as carboxylic acid or alcohol groups, could potentially be modified by reaction with this compound. For instance, a polymer with a terminal carboxylic acid group could be converted to a p-tolylmethyl ester. This would serve to cap the chain end, potentially altering the polymer's properties, such as its solubility or thermal stability. Similarly, a polymer with a terminal alcohol group could be functionalized via O-H insertion by p-tolylcarbene, although this reaction is often less clean than esterification. This approach could be used to introduce a specific spectroscopic tag or to block a reactive end group. mdpi.com

| Polymer Functional Group | Reaction with this compound/p-Tolylcarbene | Resulting Functional Group | Application |

| Terminal -COOH | Esterification | p-Tolylmethyl ester | End-capping, property modification. |

| Terminal -OH | O-H Insertion | p-Tolylmethyl ether | End-capping, property modification. |

| Pendant -COOH | Esterification | p-Tolylmethyl ester | Side-chain modification, property tuning. |

| Polymer Backbone C-H | C-H Insertion | p-Tolylmethyl group | Backbone modification (low selectivity). |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

A primary focus of future research is the design of new and improved catalysts to control the reactivity of carbenes generated from 1-(diazomethyl)-4-methylbenzene. The goal is to achieve higher efficiency, selectivity, and sustainability in chemical reactions.

Dirhodium(II) tetracarboxylates are highly effective for mediating reactions of diazo compounds under mild conditions. nsf.gov Kinetic studies have been instrumental in optimizing these catalytic systems, allowing for highly enantioselective cyclopropanation reactions with catalyst loadings as low as 0.001 mol%. nsf.gov For instance, the triarylcyclopropanecarboxylate (TPCP) catalyst, Rh₂(p-Ph-TPCP)₄, has proven optimal for maintaining high enantioselectivity even at these minimal loadings. nsf.gov The choice of catalyst is crucial, as different structures exhibit complementary selectivity. The prolinate catalyst Rh₂(S-DOSP)₄ is often ideal for asymmetric cyclopropanation, while adamantylglycine-derived catalysts like Rh₂(S-TCPTAD)₄ can achieve high asymmetric induction (up to 98% ee) with electron-deficient alkenes. nih.govrsc.org

Copper-based catalytic systems, often utilizing diamine ligands, represent another promising avenue. nih.gov These catalysts are attractive due to copper's lower cost and toxicity compared to precious metals like rhodium. Research is focused on developing copper/bisphosphine complexes and other ligand-supported systems that can facilitate transformations like the synthesis of diarylamines under mild, clean conditions where water is the only byproduct. academie-sciences.fr The development of novel metal-carbon catalysts, where metal particles are dispersed within a carbon matrix, also holds potential for creating robust and highly active systems for various transformations. hud.ac.uk

Table 1: Comparison of Catalytic Systems for Reactions Involving Aryldiazo Compounds

| Catalyst | Reaction Type | Key Features | Resulting Enantiomeric Excess (ee) |

|---|---|---|---|

| Rh₂(p-Ph-TPCP)₄ | Asymmetric Cyclopropanation | Effective at very low catalyst loadings (0.001 mol%) nsf.gov | 86-99% nsf.gov |

| Rh₂(S-DOSP)₄ | Asymmetric Cyclopropanation | Optimal for many methyl aryldiazoacetates nih.govnih.gov | High, substrate-dependent |

| Rh₂(S-TCPTAD)₄ | Asymmetric Cyclopropanation | Highly effective for electron-deficient alkenes rsc.org | Up to 98% rsc.org |

| dppe-Cu(OTf)₂ | N-Arylation (Borrowing Hydrogen) | Uses cost-effective copper; high efficiency and atom economy academie-sciences.fr | Not applicable (achiral) |

Expanding the Scope of Synthetic Transformations

Researchers are actively working to broaden the types of molecules that can be synthesized using this compound. This involves exploring its reactivity with a wider range of substrates and developing new reaction classes.

Cyclopropanation remains a cornerstone of its chemistry, providing access to cyclopropane (B1198618) rings, which are valuable motifs in medicinal chemistry and natural product synthesis. nih.gov Future work aims to expand this reaction to include more challenging substrates, such as electron-deficient alkenes, to create highly functionalized cyclopropanes. rsc.org The stereochemical outcome of these reactions can be finely tuned by the choice of chiral dirhodium(II) catalyst. nih.gov

Beyond traditional cyclopropanation, cycloaddition reactions represent a major area of growth. The diazo compound can act as a 1,3-dipole in [3+2] cycloaddition reactions, leading to five-membered heterocyclic rings. nih.gov The mechanistic understanding of these reactions, guided by Molecular Electron Density Theory (MEDT), allows for better prediction and control of reactivity. luisrdomingo.com Exploration of higher-order cycloadditions, such as the [4+2] Diels-Alder type and [6+2] reactions, could yield a variety of larger ring systems, further expanding the synthetic utility. libretexts.orgyoutube.com The ability to control these reactions under either thermal or photochemical conditions offers another layer of selectivity. youtube.com

Table 2: Selected Synthetic Transformations of Diazo Compounds

| Reaction Class | Reactant Partner | Resulting Structure | Significance |

|---|---|---|---|

| Asymmetric Cyclopropanation | Styrenes, Acrylates | Chiral Cyclopropanes nsf.govrsc.org | Access to key motifs in pharmaceuticals and natural products. nih.gov |

| [3+2] Dipolar Cycloaddition | Alkenes, Alkynes (Dipolarophiles) | Five-membered Heterocycles nih.gov | Fundamental method for building complex heterocyclic scaffolds. |

| [4+2] Cycloaddition | Dienes | Six-membered Rings libretexts.org | Classic and reliable method for constructing functionalized cyclohexenes. |

| C-H Insertion | Alkanes, Ethers | Functionalized organic molecules | Direct functionalization of otherwise inert C-H bonds. |

Integration with Flow Chemistry and Sustainable Synthesis

The inherent reactivity and potential instability of diazo compounds make them ideal candidates for integration with continuous flow chemistry. This technology offers significant advantages in safety, scalability, and sustainability.

Flow reactors allow for the on-demand generation and immediate consumption of this compound, minimizing the accumulation of hazardous intermediates. nih.govrsc.org This approach is crucial for improving the safety of processes that would be dangerous to scale up in traditional batch reactors. flinders.edu.aunih.gov The superior heat and mass transfer in micro- or mini-fluidic reactors enables precise temperature control and efficient mixing, leading to faster reactions and higher yields. nih.govyoutube.com This efficiency aligns with the principles of green chemistry by reducing energy consumption and reaction time. nsf.gov

The concept of "flash chemistry" in flow systems enables transformations with highly unstable intermediates that are impossible in batch, with total residence times as short as a few seconds. nih.gov Furthermore, flow chemistry facilitates "scaling-out," where multiple reactors are run in parallel to produce larger quantities of material on demand, offering a flexible and efficient alternative to large-scale batch production. flinders.edu.au The use of environmentally benign solvents, such as dimethyl carbonate, in these flow processes further enhances their sustainability. nsf.gov

Exploration of New Reactivity Modes and Applications in Interdisciplinary Fields

Future research will undoubtedly uncover new reactivity patterns for this compound, leading to applications in interdisciplinary areas like materials science and chemical biology.

The synthetic methods being developed provide access to a vast array of complex molecules. For example, the cyclooligomeric depsipeptides and precursors for carbon nanotubes synthesized via multi-step flow processes demonstrate the potential for creating advanced materials. flinders.edu.au The functionalized cyclopropanes and heterocycles produced through catalytic transformations are key building blocks for new pharmaceuticals and agrochemicals. nih.govnih.gov

The development of novel catalytic systems extends beyond just reaction efficiency; it can also unlock new reaction pathways. For instance, photocatalytic reactors and electrochemical flow cells are emerging technologies that could be applied to diazo chemistry, potentially enabling transformations not possible through conventional thermal methods. nih.govresearchgate.net As chemists continue to explore the fundamental reactivity of the carbene derived from this compound, its application in fields requiring precisely structured functional molecules will continue to expand, solidifying its role as a critical tool in modern chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.